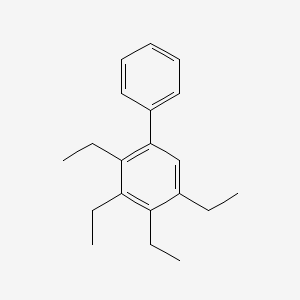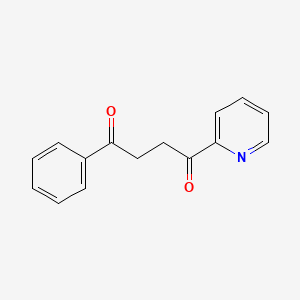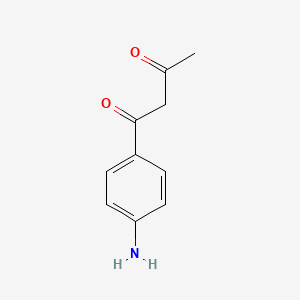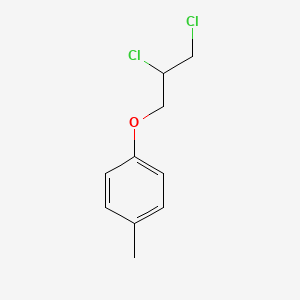
1-(2,3-Dichloropropoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dichloropropoxy)-4-methylbenzene is an organic compound with the molecular formula C10H12Cl2O It is a derivative of benzene, where a 4-methyl group and a 2,3-dichloropropoxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichloropropoxy)-4-methylbenzene typically involves the reaction of 4-methylphenol with 2,3-dichloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methylphenol attacks the carbon atom of 2,3-dichloropropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dichloropropoxy)-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dichloropropoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dichloropropoxy)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-Dichloropropoxy)naphthalene
- 1-(2,3-Dichloropropoxy)benzene
- 1-(2,3-Dichloropropoxy)toluene
Uniqueness
1-(2,3-Dichloropropoxy)-4-methylbenzene is unique due to the presence of both a 4-methyl group and a 2,3-dichloropropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
64929-38-0 |
|---|---|
Molekularformel |
C10H12Cl2O |
Molekulargewicht |
219.10 g/mol |
IUPAC-Name |
1-(2,3-dichloropropoxy)-4-methylbenzene |
InChI |
InChI=1S/C10H12Cl2O/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9H,6-7H2,1H3 |
InChI-Schlüssel |
QOVSHGQJXMVXAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
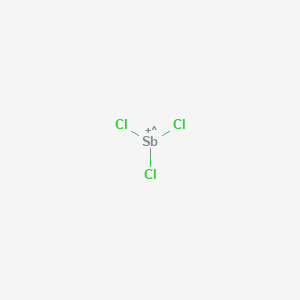
![2-[(3,7-Dimethylpentadec-4-EN-2-YL)oxy]oxane](/img/structure/B14490471.png)


![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
